
2-Bromo-4-(trifluoromethyl)pyridin-3-amine
Overview
Description
2-Bromo-4-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H3BrF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a trifluoromethyl group at the fourth position, and an amine group at the third position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine typically involves the bromination of 4-(trifluoromethyl)pyridin-3-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding amine or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used in the presence of bases like potassium phosphate (K3PO4).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: Products include reduced amines and other derivatives.
Scientific Research Applications
Overview
2-Bromo-4-(trifluoromethyl)pyridin-3-amine is a halogenated pyridine derivative with significant applications in various fields, particularly in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure, characterized by the presence of a bromine atom and a trifluoromethyl group, enhances its reactivity and biological activity.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
- Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic molecules .
Medicinal Chemistry
Research indicates that this compound has potential therapeutic applications:
- Drug Development : Investigated for its pharmacological properties, particularly in targeting neurological and inflammatory diseases. Its trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and efficacy .
- Pharmacophore Identification : Used as a scaffold for designing new drugs that interact with specific biological targets, including enzymes and receptors.
Materials Science
The unique electronic properties imparted by the trifluoromethyl group make this compound valuable in materials science:
- Development of Advanced Materials : Explored for applications in electronic devices due to its ability to modify the electronic properties of polymers and other materials .
- Optoelectronic Applications : Potential use in creating materials with tailored optical properties for sensors and displays.
Case Study 1: Synthesis of Novel Antimicrobial Agents
A study focused on synthesizing derivatives of this compound demonstrated its utility in creating antimicrobial agents. By modifying the amine group, researchers were able to enhance the antibacterial activity against various strains of bacteria.
Case Study 2: Trifluoromethylpyridines in Agrochemicals
Research highlighted the role of trifluoromethylpyridines, including this compound, in developing agrochemicals. The compound was tested for its efficacy as a herbicide, showing promising results in inhibiting weed growth while being safe for crops .
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with an amino group at the fourth position instead of the third.
4-Bromo-2-(trifluoromethyl)pyridine: Similar structure but with a bromine atom at the fourth position instead of the second.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains two chlorine atoms and a trifluoromethyl group, used in crop protection.
Uniqueness
2-Bromo-4-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups enhances its utility in various synthetic and research applications .
Biological Activity
2-Bromo-4-(trifluoromethyl)pyridin-3-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom and a trifluoromethyl group contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key features include:
- A bromine atom at the 2-position.
- A trifluoromethyl group at the 4-position.
- An amino group at the 3-position.
These substituents influence the compound's lipophilicity, stability, and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity by increasing lipophilicity, while the amino group can engage in hydrogen bonding interactions. The bromine atom may also participate in electrophilic substitution reactions, making it a versatile scaffold for further chemical modifications.
Antimicrobial Activity
Recent studies have indicated that halogenated pyridines, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Potential
In vitro studies have demonstrated that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .
Case Studies
- Study on Enzyme Inhibition : A recent investigation focused on the inhibition of specific kinases by derivatives of halogenated pyridines. The study found that this compound exhibited moderate inhibition of p38 MAP kinase, which is involved in inflammatory responses .
- Pharmacological Profiling : In a pharmacological study assessing various trifluoromethyl-containing compounds, it was noted that those with similar structures to this compound showed enhanced potency in inhibiting serotonin uptake compared to non-fluorinated analogs .
Applications in Medicinal Chemistry
Due to its promising biological activities, this compound is being explored as a lead compound in drug development. Its unique structural features allow it to serve as a scaffold for synthesizing new therapeutic agents targeting neurological disorders and inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the similarities and differences between this compound and other related compounds:
Compound Name | Similarity | Unique Features |
---|---|---|
2-Bromo-5-(trifluoromethyl)pyridine | 0.80 | Different position of bromine |
3-Amino-4-(trifluoromethyl)pyridine | 0.76 | Amino group at position 3 |
2-Fluoro-4-(trifluoromethyl)pyridine | 0.75 | Fluorine instead of bromine |
6-Chloro-2-(trifluoromethyl)pyridin-3-amines | 0.83 | Chlorine substitution at position 6 |
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)pyridin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSAAFFJIAKLAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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